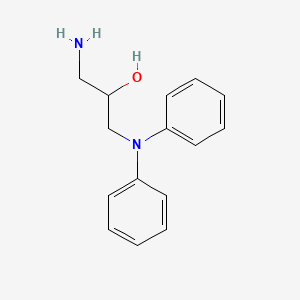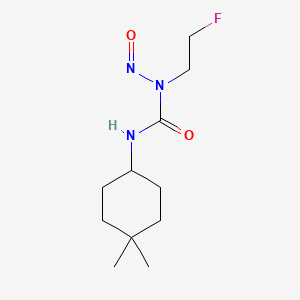
3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dimethylcyclohexyl group, a fluoroethyl group, and a nitrosourea moiety. It is often studied for its potential use in medicinal chemistry and other scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea typically involves the reaction of 4,4-dimethylcyclohexylamine with 2-fluoroethyl isocyanate, followed by nitrosation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitrosourea group into different functional groups.
Substitution: The compound can participate in substitution reactions, where one of its groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its nitrosourea group, which is known for its alkylating properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of 3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea involves its interaction with cellular components. The nitrosourea group can alkylate DNA, leading to the disruption of DNA replication and transcription. This action makes it a potential candidate for cancer therapy, as it can induce cell death in rapidly dividing cells. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in cancer treatment.
1-(2-Fluoroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea: Similar structure but with a different cyclohexyl substitution.
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea: Another nitrosourea derivative with potential therapeutic applications.
Uniqueness
3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoroethyl group may enhance its stability and reactivity compared to other similar compounds, making it a valuable subject of study in various research fields.
Propriétés
Numéro CAS |
33024-39-4 |
|---|---|
Formule moléculaire |
C11H20FN3O2 |
Poids moléculaire |
245.29 g/mol |
Nom IUPAC |
3-(4,4-dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C11H20FN3O2/c1-11(2)5-3-9(4-6-11)13-10(16)15(14-17)8-7-12/h9H,3-8H2,1-2H3,(H,13,16) |
Clé InChI |
YKKMKHXIPGWYEP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)NC(=O)N(CCF)N=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)

![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)


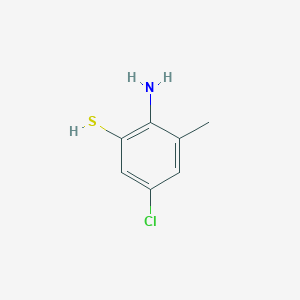

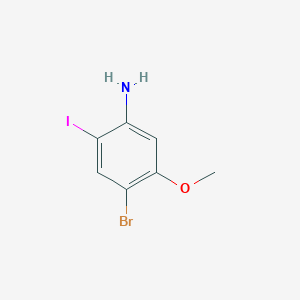
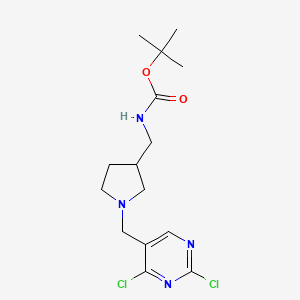
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
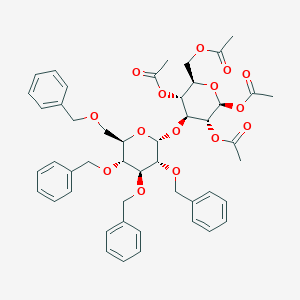
![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)
